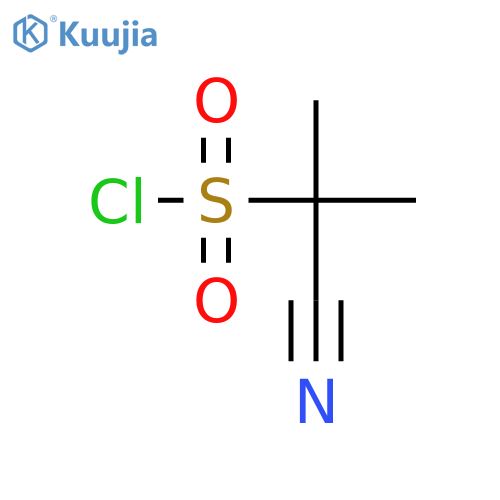

Cas no 27869-08-5 (1-cyano-1-methylethane-1-sulfonyl chloride)

27869-08-5 structure

商品名:1-cyano-1-methylethane-1-sulfonyl chloride

1-cyano-1-methylethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-cyano-1-methylethane-1-sulfonyl chloride

-

- インチ: 1S/C4H6ClNO2S/c1-4(2,3-6)9(5,7)8/h1-2H3

- InChIKey: WYYCQTCXKZJACX-UHFFFAOYSA-N

- ほほえんだ: C(C#N)(C)(S(Cl)(=O)=O)C

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 251.0±23.0 °C at 760 mmHg

- フラッシュポイント: 105.6±22.6 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

1-cyano-1-methylethane-1-sulfonyl chloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-cyano-1-methylethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127699-0.25g |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 0.25g |

$389.0 | 2023-02-15 | |

| Enamine | EN300-127699-0.05g |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 0.05g |

$182.0 | 2023-02-15 | |

| Enamine | EN300-127699-2.5g |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 2.5g |

$1539.0 | 2023-02-15 | |

| Enamine | EN300-127699-0.1g |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 0.1g |

$272.0 | 2023-02-15 | |

| TRC | B427528-100mg |

1-Cyano-1-methylethane-1-sulfonyl Chloride |

27869-08-5 | 100mg |

$ 295.00 | 2022-06-07 | ||

| Aaron | AR01A5SB-5g |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 5g |

$3156.00 | 2023-12-14 | |

| Enamine | EN300-127699-250mg |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95.0% | 250mg |

$389.0 | 2023-10-01 | |

| 1PlusChem | 1P01A5JZ-50mg |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 50mg |

$238.00 | 2025-03-04 | |

| 1PlusChem | 1P01A5JZ-1g |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 1g |

$908.00 | 2025-03-04 | |

| Aaron | AR01A5SB-50mg |

1-cyano-1-methylethane-1-sulfonyl chloride |

27869-08-5 | 95% | 50mg |

$276.00 | 2025-02-09 |

1-cyano-1-methylethane-1-sulfonyl chloride 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

27869-08-5 (1-cyano-1-methylethane-1-sulfonyl chloride) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量